molecular formula C9H18O2 B13487914 2-Cyclopentyl-2-ethoxyethan-1-ol

2-Cyclopentyl-2-ethoxyethan-1-ol

Cat. No.: B13487914
M. Wt: 158.24 g/mol
InChI Key: FUHOHSUYZMDBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-2-ethoxyethan-1-ol is an organic compound characterized by a cyclopentyl group attached to a 2-ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-ethoxyethan-1-ol typically involves the reaction of cyclopentylmagnesium bromide with ethyl glyoxylate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-ethoxyethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Cyclopentyl ethyl ketone or cyclopentyl acetic acid.

    Reduction: Cyclopentyl ethanol or cyclopentane.

    Substitution: Cyclopentyl ethyl chloride or bromide.

Scientific Research Applications

2-Cyclopentyl-2-ethoxyethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-ethoxyethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: Similar structure but lacks the ethoxy group.

    2-Ethoxyethanol: Similar structure but lacks the cyclopentyl group.

    Cyclopentylmethanol: Similar structure but with a methanol moiety instead of ethoxyethanol.

Uniqueness

2-Cyclopentyl-2-ethoxyethan-1-ol is unique due to the presence of both cyclopentyl and ethoxyethanol groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-cyclopentyl-2-ethoxyethanol

InChI

InChI=1S/C9H18O2/c1-2-11-9(7-10)8-5-3-4-6-8/h8-10H,2-7H2,1H3

InChI Key

FUHOHSUYZMDBAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CO)C1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.